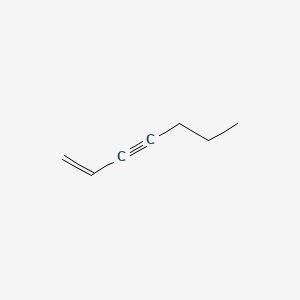

1-Hepten-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hept-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFFXBOEFRCFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334239 | |

| Record name | 1-Hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384-73-8 | |

| Record name | 1-Hepten-3-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2384-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Hepten-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-3-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This guide provides a comprehensive overview of its chemical and physical properties, structural features, spectroscopic profile, and potential synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Number | 2384-73-8 | [1] |

| Boiling Point | 109-110 °C | [2] |

| Density | 0.787 g/mL | [2] |

| Refractive Index | 1.469 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | [1] |

Molecular Structure

The structure of this compound consists of a seven-carbon chain containing a terminal double bond between C1 and C2, and a triple bond between C3 and C4. This arrangement of alternating double and triple bonds makes it a conjugated enyne system.

IUPAC Name: hept-1-en-3-yne[1] SMILES: CCCC#CC=C[1] InChI: InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3[1]

The molecule does not possess any stereocenters, and therefore, does not exhibit stereoisomerism. The geometry around the double bond is planar, while the alkyne moiety is linear.

Experimental Protocols: Synthesis of this compound

Grignard Reaction Approach

This method involves the reaction of a Grignard reagent with a suitable electrophile. A potential route is the reaction of a propargyl Grignard reagent with an appropriate aldehyde, followed by dehydration. A more direct, albeit potentially less selective, approach would involve the coupling of a vinyl Grignard with a haloalkyne. A generalized protocol for a related synthesis of an enynol, a precursor to an enyne, is described for 6-hepten-3-yn-1-ol, which involves the addition of an acetylide to an aldehyde.[3]

Protocol:

-

Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Formation of the Acetylide: Cool the Grignard reagent to 0 °C. Slowly add a solution of propyne (B1212725) (condensed and dissolved in anhydrous THF) (1.0 eq) to the Grignard reagent. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the propargyl Grignard reagent.

-

Reaction with Acrolein: Cool the reaction mixture to -78 °C. Slowly add a solution of acrolein (1.0 eq) in anhydrous diethyl ether. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica (B1680970) gel.

-

Dehydration (if necessary): The resulting allylic alcohol can be dehydrated to the enyne using a mild acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) in a suitable solvent like dichloromethane, with azeotropic removal of water.

Sonogashira Coupling Approach

The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6] This method offers a direct route to this compound.

Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-pentyne (B49018) (1.2 eq), vinyl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent system, typically a mixture of an amine base like triethylamine (B128534) or diisopropylamine (B44863) and an organic solvent such as THF or DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the amine base. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexane (B92381) to afford pure this compound.

Reactivity and Potential Applications

The conjugated enyne motif in this compound makes it a versatile substrate for a variety of organic transformations.

-

Enyne Metathesis: This reaction, typically catalyzed by ruthenium carbenes, can lead to the formation of cyclic or acyclic 1,3-dienes.[7][8] Ring-closing enyne metathesis (RCEYM) is a powerful tool for the synthesis of carbo- and heterocyclic compounds.

-

Cycloisomerization Reactions: Gold and other transition metals can catalyze the cycloisomerization of enynes to form a variety of cyclic structures.

-

Diels-Alder Reactions: The diene-like character of the enyne system allows it to participate in Diels-Alder cycloadditions, providing access to complex cyclic scaffolds.

-

Nucleophilic and Electrophilic Additions: The double and triple bonds can undergo both nucleophilic and electrophilic addition reactions, allowing for further functionalization of the molecule.

While there is no specific information on the direct involvement of this compound in biological signaling pathways, the enyne moiety is present in some natural products with biological activity. Its potential as a building block in the synthesis of more complex, biologically active molecules is an area for further exploration by drug development professionals.

Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The terminal vinyl protons (=CH₂) are expected to appear in the region of δ 5.0-6.0 ppm as complex multiplets.

-

The allylic protons (-CH₂-C≡) would likely resonate around δ 2.2-2.5 ppm.

-

The methylene (B1212753) protons of the butyl group (-CH₂-CH₂-CH₃) would appear between δ 1.4-1.6 ppm and δ 0.9-1.0 ppm for the terminal methyl group.

-

-

¹³C NMR:

-

The sp-hybridized carbons of the alkyne (C≡C) would be expected in the range of δ 70-90 ppm.

-

The sp²-hybridized carbons of the alkene (C=C) would appear between δ 115-140 ppm.

-

The sp³-hybridized carbons of the butyl group would be found in the upfield region of the spectrum.

-

A link to the ¹³C NMR spectrum can be found on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

-

C-H stretch (alkene): A sharp peak is expected just above 3000 cm⁻¹, characteristic of =C-H stretching.

-

C≡C stretch (alkyne): A weak to medium, sharp absorption band is anticipated in the region of 2100-2260 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.

-

C-H bend (alkene): Strong out-of-plane bending vibrations for the terminal vinyl group are expected around 910 and 990 cm⁻¹.

-

C-H stretch (alkane): Strong absorption bands will be present just below 3000 cm⁻¹ due to the C-H bonds of the butyl group.

A vapor phase IR spectrum is available for viewing.[9]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern will be characteristic of the enyne structure.

-

Molecular Ion (M⁺): A peak at m/z = 94 corresponding to the molecular weight of C₇H₁₀.

-

Fragmentation: Common fragmentation pathways for enynes include cleavage of the bonds adjacent to the unsaturation. Loss of alkyl fragments from the butyl chain is expected. For instance, loss of a propyl radical (C₃H₇, 43 Da) would lead to a fragment at m/z = 51. Cleavage of the C-C single bond between the alkyne and the butyl group could also be a significant fragmentation pathway.

A GC-MS spectrum is available on PubChem.[1]

Mandatory Visualizations

Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Enyne Metathesis Logical Workflow

Caption: General workflow for an enyne metathesis reaction.

Conclusion

This compound is a simple yet versatile building block in organic chemistry. Its conjugated enyne structure provides multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. This guide has summarized its key chemical and physical properties, outlined plausible synthetic routes, and provided an overview of its spectroscopic characteristics. The information compiled herein is intended to facilitate further research and application of this compound in various scientific and industrial fields, including drug discovery and materials science.

References

- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 6-Hepten-3-YN-1-OL | 123707-02-8 | Benchchem [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enyne Metathesis [organic-chemistry.org]

- 8. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1-Hepten-3-yne: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-Hepten-3-yne (C7H10). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. The data has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

Note: Specific peak assignments for each carbon atom were not available in the public databases searched.

Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available for this compound.[1][3] Key absorptions are indicative of the compound's functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (alkyne) | ~3300 | Terminal alkyne C-H stretch |

| C-H (alkene) | ~3080 | Vinylic C-H stretch |

| C≡C (alkyne) | ~2100 | Alkyne C≡C stretch |

| C=C (alkene) | ~1640 | Alkene C=C stretch |

| C-H (alkane) | ~2850-2960 | Alkyl C-H stretch |

Note: The exact values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound.[1]

| m/z | Relative Abundance | Possible Fragment |

| 94 | Data not available | [M]⁺ (Molecular Ion) |

| 79 | Data not available | [M-CH₃]⁺ |

| 77 | Data not available | [C₆H₅]⁺ |

| 65 | Data not available | [C₅H₅]⁺ |

| 51 | Data not available | [C₄H₃]⁺ |

| 39 | Data not available | [C₃H₃]⁺ |

Note: The relative abundances of the fragments were not specified in the available data.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-20 mg of the liquid sample. For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[4][5] The choice of solvent is critical; it must dissolve the compound without its own signals interfering with the regions of interest in the spectrum.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6][7] The final volume in the NMR tube should be between 4.0 and 5.0 cm from the bottom.[4]

-

Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) to remove any fingerprints or dust.[4]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[4]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[4]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[4]

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid) :

-

For a non-volatile liquid, place a single drop of the neat (undiluted) sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[8][9][10]

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[9][10]

-

Carefully clamp the plates together in a sample holder.[9]

-

-

Data Acquisition :

-

Place the sample holder into the beam path of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument (or with clean salt plates) to subtract any atmospheric or instrumental interferences.[8]

-

Run the sample scan to obtain the infrared spectrum of the compound.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction :

-

For a volatile liquid like this compound, Gas Chromatography (GC) is a common method for sample introduction. The liquid sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.[11]

-

-

Ionization :

-

Once in the mass spectrometer, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[11][12][13] This high-energy process often causes the molecular ion to fragment.[11][12]

-

-

Mass Analysis and Detection :

-

The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer.[11][13]

-

The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[11][13]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

References

- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hepten-1-yne, (E)- | C7H10 | CID 5367456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 1-Hepten-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Hepten-3-yne, specifically its boiling point and density. The document outlines the experimentally determined values for these properties, provides detailed protocols for their measurement, and presents a logical workflow for their characterization. This information is critical for professionals in research and development who require accurate physical data for reaction planning, process scale-up, and compound characterization.

Core Physical Properties of this compound

This compound (CAS No: 2384-73-8) is an organic compound with the molecular formula C₇H₁₀. As an enyne, its structure contains both a double and a triple carbon-carbon bond, which influences its physical characteristics. The primary intermolecular forces are van der Waals forces, specifically London dispersion forces.[1] Generally, the boiling points of alkynes are slightly higher than those of corresponding alkanes and alkenes due to their more linear shape, which allows for better molecular packing and stronger dispersion forces.[1][2] The density of alkynes tends to increase with the length of the carbon chain.[3]

The experimentally determined boiling point and density of this compound are summarized in the table below.

| Physical Property | Value | Source |

| Boiling Point | 110 °C | [4] |

| 109 °C | ||

| Density | 0.787 g/mL | [4] |

| 0.763 g/mL |

Note: Variations in reported values can arise from differences in experimental conditions, such as atmospheric pressure, and sample purity.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical science. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid organic compound like this compound.

This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small-diameter test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[5]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[5]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: The assembly is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature at or slightly above its boiling point.

-

Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature recorded when the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] At this point, the pressure inside the capillary (vapor pressure of the liquid) is equal to the external atmospheric pressure.

A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision by determining the mass of a precisely known volume.

Apparatus:

-

Pycnometer (a glass flask with a ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

The liquid sample (this compound)

-

Reference liquid with a known density (e.g., deionized water)

Procedure:

-

Measure Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass (m₁) is measured using an analytical balance.[1]

-

Measure Mass with Reference Liquid: The pycnometer is filled with deionized water of a known temperature and density. The stopper is inserted, allowing excess water to exit through the capillary, ensuring the volume is precisely defined. The exterior is dried, and the total mass (m₂) is measured.

-

Calculate Pycnometer Volume: The mass of the water is calculated (m_water = m₂ - m₁). The volume of the pycnometer (V) at that temperature is then determined using the known density of water (ρ_water): V = m_water / ρ_water.

-

Measure Mass with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound. The process of filling, stoppering, and drying the exterior is repeated. The total mass (m₃) is measured.

-

Calculate Sample Density: The mass of the this compound sample is calculated (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then determined by dividing its mass by the known volume of the pycnometer: ρ_sample = m_sample / V.[1] All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of this compound.

References

Theoretical Insights into the Electronic Landscape of 1-Hepten-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 1-Hepten-3-yne. In the absence of direct experimental and computational studies on this specific molecule, this document synthesizes established quantum chemical methodologies applied to analogous enyne systems. It serves as a roadmap for researchers seeking to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound and related compounds. The guide details hypothetical experimental protocols for computational analysis, presents illustrative quantitative data in structured tables, and utilizes visualizations to depict logical workflows for theoretical investigations.

Introduction to the Electronic Structure of this compound

This compound (C₇H₁₀) is a conjugated enyne, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This conjugation results in a unique electronic structure that governs its chemical reactivity and physical properties. Understanding the distribution of electron density, the nature of its molecular orbitals, and the energies of its electronic states is crucial for applications in organic synthesis and materials science. Theoretical and computational chemistry provide powerful tools to probe these aspects at a molecular level.

Theoretical Methodologies for Studying Enyne Electronic Structure

The investigation of the electronic structure of molecules like this compound relies heavily on quantum chemical calculations. These methods can predict a wide range of properties, from molecular geometry to spectroscopic constants.

Ab Initio Methods

Ab initio methods are based on first principles and do not require empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like this compound, MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be suitable for obtaining highly accurate geometric parameters and energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Various functionals, such as B3LYP, PBE0, and M06-2X, can be employed. For conjugated systems like enynes, functionals that incorporate dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model non-covalent interactions. DFT is particularly well-suited for calculating properties such as molecular orbitals, vibrational frequencies, and NMR chemical shifts.

Hypothetical Experimental Protocols for Theoretical Investigations

The following protocols outline a typical computational workflow for studying the electronic structure of this compound.

Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set are chosen (e.g., B3LYP/6-311+G(d,p)).

-

Optimization: The molecular geometry is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are minimized.

-

Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Molecular Orbital and Electronic Property Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set for higher accuracy.

-

Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges and understand the charge distribution within the molecule.

-

Dipole Moment Calculation: The molecular dipole moment is calculated to provide insight into the molecule's polarity.

Spectroscopic Property Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption maxima in the UV-Vis spectrum.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data for this compound, derived from typical values for similar enyne compounds. Note: This data is for illustrative purposes only and has not been derived from specific calculations on this compound due to a lack of published research.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1=C2 | 1.34 Å |

| C2-C3 | 1.43 Å | |

| C3≡C4 | 1.21 Å | |

| C4-C5 | 1.46 Å | |

| C-H (vinyl) | 1.09 Å | |

| C-H (alkyl) | 1.10 Å | |

| Bond Angle | ∠C1-C2-C3 | 123° |

| ∠C2-C3-C4 | 178° | |

| ∠C3-C4-C5 | 179° | |

| ∠H-C-H (CH₂) | 109.5° |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | ~0.5 D |

| Ionization Potential | 9.5 eV |

| Electron Affinity | 0.8 eV |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Peak/Shift | Predicted Value |

| ¹³C NMR | C1 (CH₂) | ~118 ppm |

| C2 (CH) | ~125 ppm | |

| C3 (C≡) | ~85 ppm | |

| C4 (≡C) | ~90 ppm | |

| ¹H NMR | H1 (vinyl) | ~5.3 ppm |

| H2 (vinyl) | ~5.8 ppm | |

| UV-Vis | λmax | ~220 nm |

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical investigation and a key concept in enyne chemistry.

Caption: A logical workflow for the theoretical investigation of this compound's electronic structure.

Caption: The influence of electron-donating and -withdrawing groups on the electronic properties of an enyne system.

Conclusion

While direct theoretical studies on this compound are not currently available in the literature, this guide demonstrates how established computational methodologies can be applied to thoroughly investigate its electronic structure. By employing a combination of DFT and ab initio methods, researchers can gain valuable insights into the geometry, molecular orbitals, and spectroscopic properties of this and other enyne molecules. The workflows and illustrative data presented here provide a solid foundation for initiating such theoretical investigations, which are indispensable for the rational design of new materials and synthetic pathways in drug development and beyond.

Unveiling 1-Hepten-3-yne: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-3-yne, a conjugated enyne with the chemical formula C₇H₁₀, represents a valuable building block in organic synthesis.[1] Its unique structure, featuring both a double and a triple bond in conjugation, allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This technical guide delves into the historical context of its first synthesis, providing a detailed experimental protocol and a summary of its key physical and chemical properties.

Discovery and First Synthesis

The first synthesis of this compound was reported by J. H. Wotiz, F. A. Miller, and C. H. Palchak in their 1950 publication in the Journal of the American Chemical Society, titled "The Synthesis and Physical Properties of Some Conjugated Enynes." This work was part of a broader investigation into the synthesis and characterization of conjugated enynes. The synthesis was achieved through a two-step process involving the formation of a secondary acetylenic alcohol followed by its dehydration.

The key reaction involves the addition of a vinylacetylenic Grignard reagent to propanal. This is followed by the dehydration of the resulting hept-1-en-3-yn-5-ol to yield this compound.

Experimental Protocols

The following are the detailed experimental methodologies for the key experiments cited in the first synthesis of this compound.

Preparation of Hept-1-en-3-yn-5-ol

This procedure outlines the synthesis of the alcohol intermediate via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous ether

-

Vinylacetylene (a solution in xylene can be used for safety)

-

Propanal

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: A Grignard reagent is first prepared from magnesium and ethyl bromide in anhydrous ether.

-

Addition of Vinylacetylene: A solution of vinylacetylene is then slowly added to the Grignard reagent. The highly reactive vinylacetylene is typically handled as a solution in a less volatile solvent like xylene to mitigate its hazardous nature.

-

Reaction with Propanal: The resulting vinylacetylenic Grignard reagent is then reacted with propanal.

-

Work-up: The reaction mixture is hydrolyzed with a saturated aqueous solution of ammonium chloride. The ether layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed.

-

Purification: The crude hept-1-en-3-yn-5-ol is purified by distillation.

First Synthesis of this compound (Dehydration of Hept-1-en-3-yn-5-ol)

This procedure describes the final step to obtain this compound.

Materials:

-

Hept-1-en-3-yn-5-ol

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

Dehydration: Hept-1-en-3-yn-5-ol is heated with a catalytic amount of p-toluenesulfonic acid.

-

Distillation: The this compound formed is distilled directly from the reaction mixture.

-

Purification: The collected distillate is then redistilled to obtain the pure product.

Data Presentation

The following tables summarize the quantitative data for this compound and its precursor.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol [2] |

| Boiling Point | 110 °C[3] |

| Density | 0.787 g/mL[3] |

| Refractive Index (n²⁰/D) | 1.469[3] |

Table 2: Physical Properties of Hept-1-en-3-yn-5-ol

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Boiling Point | 79-80 °C at 20 mmHg |

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and workflows described.

Caption: Synthetic pathway for this compound.

References

The Natural Occurrence and Biological Significance of Simple Enynes: A Technical Guide on Falcarinol-Type Polyacetylenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simple enynes, characterized by the presence of carbon-carbon double and triple bonds, are a fascinating class of natural products with significant biological activities. While the specific compound 1-hepten-3-yne is not extensively documented in publicly available scientific literature as a naturally occurring molecule, a closely related and well-studied group of simple enynes, the falcarinol-type polyacetylenes, are widespread in the plant kingdom. These compounds, primarily found in the Apiaceae (e.g., carrots, celery, parsnip) and Asteraceae (e.g., chamomile, sunflower) families, serve as phytoalexins, defending plants against fungal pathogens. For humans, they represent a promising source of bioactive molecules with potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and biological activities of falcarinol-type polyacetylenes, with a focus on their mechanisms of action and the experimental protocols used for their study.

Natural Occurrence and Quantitative Data

Falcarinol-type polyacetylenes are biosynthesized by a variety of plants as a defense mechanism. The concentration of these compounds can vary significantly depending on the plant species, cultivar, growing conditions, and storage. Carrots (Daucus carota) are one of the most significant dietary sources of these compounds.

| Plant Source | Compound | Concentration (mg/kg Fresh Weight) | Reference(s) |

| Carrot (Daucus carota) | Falcarinol (B191228) (FaOH) | 7.0 - 40.6 | [1] |

| Carrot (Daucus carota) | Falcarindiol (FaDOH) | 16 - 84 | [1] |

| Carrot (Daucus carota) | Falcarindiol-3-acetate | 8 - 40 | [1] |

| Celeriac | Falcarinol (FaOH) | 21.5 - 253.4 (Dry Matter) | [1] |

| Celeriac | Falcarindiol (FaDOH) | 0 - 125.5 (Dry Matter) | [1] |

Biosynthesis of Falcarinol-Type Polyacetylenes

The biosynthesis of falcarinol-type polyacetylenes originates from the common fatty acid, oleic acid. A series of enzymatic reactions, including desaturation and acetylenation, leads to the formation of these complex molecules. The key enzymes involved are part of the fatty acid desaturase 2 (FAD2) family.

Biosynthetic Pathway from Oleic Acid to Falcarinol

Caption: Biosynthesis of Falcarinol from Oleic Acid.

Biological Activities and Signaling Pathways

Falcarinol-type polyacetylenes exhibit significant anti-inflammatory and anti-cancer activities. Their primary mechanism of action involves the modulation of key signaling pathways that regulate inflammation and cell proliferation.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4][5] Falcarinol-type polyacetylenes have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2]

Caption: Inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Falcarinol and related compounds have demonstrated cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise molecular targets are still under investigation, it is believed that their ability to alkylate proteins and disrupt cellular redox balance plays a significant role.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological characterization of falcarinol-type polyacetylenes.

Isolation and Purification of Falcarinol-Type Polyacetylenes from Carrots

This protocol describes a general procedure for the extraction and purification of falcarinol and related compounds from fresh carrot roots.

Caption: Experimental workflow for polyacetylene isolation.

Protocol:

-

Extraction:

-

Wash and chop 1 kg of fresh carrots.

-

Homogenize the carrots in 2 L of ethyl acetate (B1210297) using a blender.

-

Stir the mixture for 4 hours at room temperature in the dark.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 30°C to obtain the crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) with hexane.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase and visualizing with a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compounds of interest based on the TLC analysis.

-

Concentrate the pooled fractions under reduced pressure.

-

Purify the target compounds using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase of acetonitrile and water, with a suitable gradient to achieve separation.

-

Monitor the elution at a wavelength of 205-215 nm.

-

Collect the peaks corresponding to the desired polyacetylenes and confirm their identity and purity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., human colon adenocarcinoma cells, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Treatment:

-

Prepare a stock solution of the purified polyacetylene in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to treatment with polyacetylenes.

Protocol:

-

Cell Transfection:

-

Use a cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) stably or transiently transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a luciferase reporter gene. A co-transfection with a vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

-

Treatment and Stimulation:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the purified polyacetylene for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours. Include appropriate controls (unstimulated cells, stimulated cells without polyacetylene treatment).

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated cells.

-

Determine the inhibitory effect of the polyacetylene by comparing the NF-κB activity in the polyacetylene-treated, stimulated cells to the stimulated cells without treatment.

-

Western Blot for IκBα Degradation

This technique is used to visualize the levels of the IκBα protein, providing direct evidence of its stabilization by polyacetylenes.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., macrophages) in 6-well plates.

-

Pre-treat the cells with the polyacetylene compound for 1-2 hours.

-

Stimulate the cells with LPS or TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

-

Conclusion

While the natural occurrence of this compound remains to be definitively established, the broader class of simple enynes, particularly the falcarinol-type polyacetylenes, represents a rich and promising area of research for drug discovery and development. Their presence in common dietary vegetables like carrots highlights their potential for human health. The detailed experimental protocols provided in this guide offer a framework for researchers to isolate, identify, and characterize the biological activities of these fascinating natural products, paving the way for a deeper understanding of their therapeutic potential. Further research is warranted to explore the full spectrum of their biological activities and to elucidate the precise molecular mechanisms underlying their beneficial effects.

References

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]

- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations of 1-Hepten-3-yne: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-hepten-3-yne, a molecule of interest in organic synthesis and materials science. While specific, in-depth quantum chemical studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for similar enyne systems. The guide details the typical workflow, from geometry optimization and vibrational frequency analysis to the calculation of electronic and thermodynamic properties. Data is presented in a structured tabular format to facilitate understanding and comparison. Furthermore, logical workflows and relationships between calculated parameters are visualized using Graphviz diagrams. This whitepaper serves as a methodological template for researchers seeking to perform and interpret quantum chemical calculations on this compound and related molecules.

Introduction

This compound is a small organic molecule featuring both a double (ene) and a triple (yne) bond, making it a versatile building block in organic synthesis. The electronic and structural properties of such enyne systems are of fundamental interest for understanding their reactivity and potential applications. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level, offering insights that can complement and guide experimental studies.

Computational chemistry has been instrumental in studying the cyclization reactions of enediynes and enyne-allenes.[1][2][3] These studies often employ Density Functional Theory (DFT) and coupled-cluster methods to investigate reaction mechanisms and electronic structures.[1][2] While these studies focus on more complex systems, the underlying computational principles are directly applicable to the study of this compound.

This guide will detail the standard procedures for conducting quantum chemical calculations on this compound, including the selection of appropriate theoretical methods and basis sets, and the interpretation of the resulting data.

Computational Methodology

A typical workflow for the quantum chemical characterization of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Molecular Structure and Optimization

The initial step involves defining the 3D structure of this compound. This can be done using molecular building software or by specifying the Cartesian coordinates of each atom. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.

Electronic Property Calculations

A range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Thermodynamic Property Calculations

Quantum chemical calculations can also provide valuable thermodynamic data, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas).[4]

Data Presentation

The quantitative data obtained from these calculations are best presented in a structured tabular format for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

This table would typically contain the bond lengths, bond angles, and dihedral angles of the optimized this compound structure.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C1=C2 | Calculated Value |

| C2-C3 | Calculated Value |

| C3≡C4 | Calculated Value |

| C4-C5 | Calculated Value |

| ... | ... |

| Bond Angles | |

| ∠(H-C1-H) | Calculated Value |

| ∠(C1=C2-C3) | Calculated Value |

| ∠(C2-C3≡C4) | Calculated Value |

| ... | ... |

| Dihedral Angles | |

| ∠(H-C1=C2-C3) | Calculated Value |

| ∠(C1=C2-C3≡C4) | Calculated Value |

| ... | ... |

Table 2: Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational frequencies and their corresponding assignments to specific molecular motions.

| Frequency (cm⁻¹) | Vibrational Mode |

| Calculated Value | C≡C stretch |

| Calculated Value | C=C stretch |

| Calculated Value | C-H stretch (sp) |

| Calculated Value | C-H stretch (sp²) |

| Calculated Value | C-H stretch (sp³) |

| Calculated Value | CH₂ bend |

| ... | ... |

Table 3: Electronic Properties

This table summarizes key electronic properties derived from the calculations.

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Polarizability (a.u.) | Calculated Value |

Table 4: Thermodynamic Properties

This table presents the calculated thermodynamic properties at a standard temperature and pressure.

| Property | Value |

| Enthalpy of Formation (kJ/mol) | Calculated Value |

| Gibbs Free Energy of Formation (kJ/mol) | Calculated Value |

| Molar Heat Capacity (J/mol·K) | Calculated Value |

Visualizations

Visual representations of workflows and relationships are crucial for conveying complex information.

Caption: Computational workflow for quantum chemical calculations of this compound.

Caption: Inter-relationships between calculated molecular properties.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the molecular properties of this compound. By following the methodologies outlined in this guide, researchers can obtain detailed information on the geometry, vibrational spectra, electronic structure, and thermodynamics of this molecule. This data is invaluable for predicting reactivity, understanding spectroscopic properties, and guiding the design of new synthetic routes and materials. While this whitepaper provides a methodological framework, further dedicated computational studies are encouraged to build a comprehensive in-silico profile of this compound.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of Conjugated Enynes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conjugated enynes are organic molecules characterized by the presence of alternating double and triple bonds. This arrangement of π-systems leads to electron delocalization across the conjugated framework, giving rise to unique electronic and optical properties. The study of their molecular orbitals (MOs) is crucial for understanding their reactivity, stability, and potential applications in materials science and drug development.[1][2] This guide provides a comprehensive overview of the molecular orbital analysis of conjugated enynes, detailing theoretical and experimental approaches used to elucidate their electronic structure.

Theoretical Framework: Frontier Molecular Orbital Theory

The electronic properties and reactivity of conjugated enynes are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, the energy and symmetry of these orbitals are key determinants of a molecule's chemical behavior.

-

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: The innermost orbital devoid of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions, kinetic stability, and color. A smaller gap generally corresponds to higher reactivity and absorption of longer wavelength light.

The conjugation of the double and triple bonds in enynes leads to a delocalized π-system, which raises the energy of the HOMO and lowers the energy of the LUMO compared to isolated π-bonds. This narrowing of the HOMO-LUMO gap is a hallmark of conjugated systems.

Computational Analysis of Conjugated Enynes

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost for studying conjugated enynes.

Data Presentation: Calculated Properties of Simple Conjugated Enynes

The following tables summarize key quantitative data for vinylacetylene (but-1-en-3-yne), the simplest conjugated enyne, and a substituted derivative, obtained from DFT calculations at the B3LYP/6-31G* level of theory, and experimental findings.

Table 1: Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Vinylacetylene | -9.37 | -0.87 | 8.50 |

| 1-Ethoxy-but-1-en-3-yne | Not Available | Not Available | Not Available |

Table 2: Selected Bond Lengths (Å)

| Compound | C1=C2 | C2-C3 | C3≡C4 |

| Vinylacetylene (Experimental) | 1.338 | 1.454 | 1.205 |

| Vinylacetylene (Computational) | 1.327 | 1.427 | 1.207 |

Experimental data for vinylacetylene.[4] Computational data would require specific DFT calculations.

Experimental Protocols: Computational Methodology

A typical DFT-based analysis of a conjugated enyne involves the following steps:

-

Structure Input: The 3D structure of the enyne molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular geometry.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy.

-

Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO, are calculated.

-

Electronic Spectra Simulation (Optional): Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax).

Typical Computational Parameters:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) is a commonly used and well-benchmarked functional for organic molecules.[5][6]

-

Basis Set: 6-31G* or a larger basis set (e.g., 6-311+G**) is typically employed to provide a good description of the electronic structure.[6][7]

Experimental Analysis of Conjugated Enynes

Spectroscopic techniques are essential experimental tools for probing the electronic structure of conjugated enynes.

Data Presentation: Spectroscopic Data

Table 3: UV-Vis Absorption Data

| Compound | λmax (nm) | Solvent |

| Vinylacetylene | ~219, ~228 | Gas Phase |

| Substituted Enynes | Varies with substitution | Various |

The UV spectrum of vinylacetylene is complex and shows multiple peaks. The λmax can be influenced by the solvent and substitution pattern. Increased conjugation generally leads to a red shift (longer λmax).[8]

Experimental Protocols: UV-Vis Spectroscopy

The following protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a conjugated enyne:

-

Sample Preparation:

-

A stock solution of the enyne is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

A series of dilutions are made from the stock solution to obtain concentrations that will give an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

The UV-Vis spectrophotometer is turned on and allowed to warm up.

-

The desired wavelength range for the scan is set (e.g., 200-400 nm for a simple enyne).

-

-

Blank Measurement:

-

A cuvette is filled with the pure solvent to be used for the sample solutions.

-

The cuvette is placed in the spectrophotometer, and a baseline or "blank" spectrum is recorded. This corrects for any absorption by the solvent and the cuvette itself.

-

-

Sample Measurement:

-

The cuvette is rinsed and then filled with one of the sample solutions.

-

The cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded.

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

If quantitative analysis is required, the absorbance at λmax can be used with the Beer-Lambert law to determine the concentration of the enyne.

-

Visualizations

Molecular Orbital Diagram

Caption: Molecular orbital energy diagram for vinylacetylene's π-system.

Computational Chemistry Workflow

Caption: Workflow for DFT analysis of a conjugated enyne.

UV-Vis Spectroscopy Experimental Workflow

References

- 1. Vinylacetylene - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Enyne Moiety: A Technical Guide to Stability and Reactivity for Advanced Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the stability and reactivity of the enyne functional group. This document provides in-depth technical information, quantitative data, detailed experimental protocols, and mechanistic visualizations to support the strategic application of enyne chemistry in complex molecule synthesis.

The enyne functional group, characterized by the presence of a carbon-carbon double bond and a triple bond in conjugation or proximity, is a cornerstone of modern organic synthesis. Its unique electronic structure imparts a versatile reactivity profile that has been exploited in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. Understanding the delicate balance between the stability and reactivity of this moiety is paramount for its effective utilization. This guide provides a detailed overview of the key factors governing the behavior of enynes, with a focus on practical applications for professionals in drug development and chemical research.

Stability of the Enyne Functional Group

The stability of an enyne is not absolute and is highly dependent on its substitution pattern and the external conditions it is subjected to. The inherent strain and high electron density of the alkyne, combined with the reactivity of the alkene, create a system prone to a variety of transformations under thermal, photochemical, or chemical influence.

Chemical Stability

The chemical stability of enynes is a critical consideration in reaction design and purification. The presence of both sp² and sp-hybridized carbons gives the moiety distinct acidic and basic properties and susceptibility to various reagents.

-

Acidic Conditions: Enynes can be sensitive to strong acids. Acid-catalyzed cyclization or rearrangement pathways have been reported, where protonation of the alkyne or alkene can initiate intramolecular transformations.[1] For instance, some enyne-allene systems are designed to undergo Myers-Saito cyclization upon acid-triggered tautomerization.[1] Similarly, acid-catalyzed double dehydration is a method used to prepare conjugated dienes like isoprene, highlighting the reactivity of related systems under acidic conditions.[2]

-

Basic Conditions: The terminal proton of a 1-alkyne is weakly acidic (pKa ≈ 25-26) and can be removed by strong bases such as sodium amide (NaNH₂) to form a nucleophilic acetylide.[3] While standard bases like sodium hydroxide (B78521) are generally not strong enough to deprotonate the alkyne, the use of very strong bases can lead to isomerization or other base-mediated reactions, such as hydroamination.[3][4] Internal alkynes are generally more stable towards basic conditions.

-

Oxidative Conditions: Enynes are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄).[5][6] These reactions typically cleave both the double and triple bonds, leading to the formation of carboxylic acids and/or ketones, depending on the substitution of the enyne.[5][6][7] Milder oxidation conditions can lead to more selective transformations, such as epoxidation of the alkene or dihydroxylation, though reactions with alkynes can be complex.[6]

Thermal and Photochemical Stability

Enynes are often precursors for thermally or photochemically induced cycloaromatization reactions, which represent a primary pathway of reactivity or "instability" under these conditions.

-

Thermal Stability: The most significant thermal reactions of enynes (specifically enediynes and enyne-allenes) are the Bergman and Myers-Saito cyclizations. The Bergman cyclization of a (Z)-enediyne requires high temperatures (often >200 °C) to form a highly reactive p-benzyne diradical, although incorporating the enediyne into a strained ring can lower this temperature dramatically to physiological conditions (e.g., 37 °C).[8][9] The Myers-Saito cyclization of an enyne-allene generally has a lower activation barrier than the Bergman cyclization and can also be triggered thermally.[10]

-

Photochemical Stability: Enynes are generally not photochemically stable and can undergo a variety of transformations upon irradiation. Photochemical conditions can also initiate Bergman or Myers-Saito cyclizations.[9][11][12] Furthermore, visible-light-mediated photoredox catalysis has been utilized to effect radical bicyclization of 1,5-enynes, demonstrating their propensity for radical reactions under photochemical conditions.[13][14]

Reactivity and Key Transformations of Enynes

The synthetic utility of enynes lies in their diverse reactivity, enabling the construction of complex cyclic and acyclic systems. The following sections detail the most pivotal reactions of this functional group.

Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes (most commonly Grubbs-type ruthenium catalysts), to produce a 1,3-diene.[15] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is widely used to synthesize carbo- and heterocyclic structures.[16][17][18][19]

The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[16] The generally accepted mechanism proceeds via an "ene-then-yne" pathway, where the ruthenium carbene first reacts with the alkene moiety.[15][20]

Figure 1. Simplified workflow for Ring-Closing Enyne Metathesis (RCEYM).

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Oct-1-en-6-yne | Grubbs I (5) | Dichloromethane (B109758) | 40 | 12 | 85[16] |

| 2 | N-Tosyl-N-allyl-2-propyn-1-amine | Grubbs II (1-5) | Toluene | 80 | 1-3 | 90-98[16] |

| 3 | Diethyl allyl(2-propynyl)malonate | Grubbs II (5) | Dichloromethane | Reflux | 4 | 95 |

| 4 | Fused imidazole (B134444) precursor | Grubbs II (10) | Dichloromethane | Reflux | - | 54-82[17] |

| 5 | O-tethered 1,6-enyne (for dihydropyran) | Grubbs I (5) | Toluene | 80 | 16 | 91[18] |

-

Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Oct-1-en-6-yne (1.0 eq). The flask is evacuated and backfilled with argon three times.

-

Dissolution: Anhydrous dichloromethane (to achieve a concentration of 0.05 M) is added to the flask via syringe to dissolve the substrate.

-

Catalyst Addition: Grubbs I catalyst (5 mol%) is added to the reaction mixture under a positive flow of argon.

-

Reaction: The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (10 drops) and stirred for 30 minutes to deactivate the catalyst.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the pure 3-methylenecyclohexene.

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈), to produce α,β-cyclopentenones.[21][22] This reaction is highly valuable for constructing five-membered rings in a single, atom-economical step.[21][23] The intramolecular version (IPKR) is particularly powerful, often proceeding with high regio- and stereoselectivity.[21][22]

The mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. Subsequent coordination of the alkene, migratory insertion of CO, and reductive elimination deliver the cyclopentenone product.[24]

Figure 2. Key steps in the cobalt-mediated Pauson-Khand reaction.

| Entry | Substrate (1,n-enyne) | Catalyst System | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,6-enyne | Co₂(CO)₈ (stoichiometric) | Thermal | Toluene | 110-160 | 12-24 | 50-70[25] |

| 2 | 1,7-enyne | Co₂(CO)₈ (stoichiometric) | NMO (N-oxide) | Dichloromethane | 25-40 | 2-6 | 75-95[25] |

| 3 | 1,6-enyne | [Rh(CO)₂Cl]₂ (2-5 mol%) | CO (1 atm) | 1,2-Dichloroethane (B1671644) | 80-110 | 1-4 | 90-99[25] |

| 4 | 1,7-enyne | Co₂(CO)₈ (20 mol%) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | ~85[25] |

| 5 | Allylsilane-tethered enyne | Co₂(CO)₈ (stoichiometric) | NMO (N-oxide) | Dichloromethane | 25 | 18 | 60-80[26] |

-

Preparation: A flame-dried Schlenk flask is charged with chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂, 2.5 mol%) under an argon atmosphere.

-

Solvent Addition: Anhydrous 1,2-dichloroethane is added to the flask via syringe.

-

Gas Introduction: The atmosphere is replaced with carbon monoxide (1 atm, via balloon).

-

Substrate Addition: The 1,6-enyne substrate (1.0 eq) is added via syringe.

-

Reaction: The mixture is heated to 80-110 °C under the CO atmosphere. The reaction is monitored by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to obtain the pure bicyclic cyclopentenone.

Cycloaromatization Reactions: Bergman and Myers-Saito Cyclizations

Enediynes and enyne-allenes undergo remarkable cycloaromatization reactions to form highly reactive diradical species, a process central to the mode of action of several enediyne antitumor antibiotics.[8][11]

-

Bergman Cyclization: This reaction involves the thermal or photochemical cyclization of a (Z)-3-ene-1,5-diyne to form a 1,4-didehydrobenzene (p-benzyne) diradical.[9][11] This highly reactive intermediate can then abstract hydrogen atoms from a donor source (e.g., 1,4-cyclohexadiene (B1204751) or the DNA backbone) to form a stable aromatic ring.[8][9] The activation energy is typically high but is significantly lowered by ring strain.[8][27]

-

Myers-Saito Cyclization: This related reaction involves the cyclization of an enyne-allene to form a σ,π-biradical.[10][28] It generally proceeds under milder conditions than the Bergman cyclization and can be triggered by various stimuli, including acid.[1][10] This reaction is also implicated in the DNA-cleaving mechanism of natural products.[29]

Figure 3. Comparison of Bergman and Myers-Saito cycloaromatization pathways.

| Reaction | Substrate Type | Typical Conditions | Activation Energy (Ea) / ΔG‡ | Notes |

| Bergman Cyclization | Acyclic Enediyne | Thermal, >200 °C | ~32 kcal/mol[27] | High thermal barrier limits scope for non-strained systems.[9] |

| Bergman Cyclization | 10-membered Ring | Thermal, 37 °C | 26.3-32.0 kcal/mol[8][27] | Ring strain dramatically lowers the activation barrier.[8] |